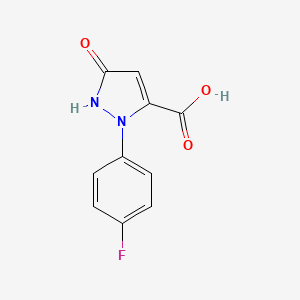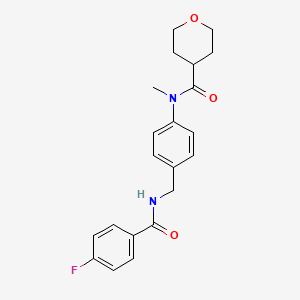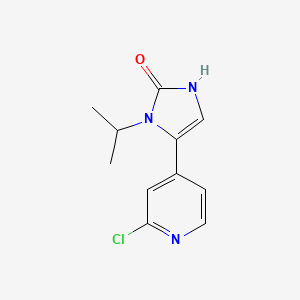
5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cloropiridin-4-il)-3-(2-(trifluorometil)fenil)-1,2,4-oxadiazol es un compuesto heterocíclico que ha generado interés debido a su estructura química única y aplicaciones potenciales en varios campos, incluida la química medicinal y la ciencia de materiales. El compuesto presenta un anillo de 1,2,4-oxadiazol, que es conocido por su estabilidad y versatilidad en reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Cloropiridin-4-il)-3-(2-(trifluorometil)fenil)-1,2,4-oxadiazol generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común incluye la reacción de ácido 2-cloropiridina-4-carboxílico con hidrato de hidracina para formar la hidrazida correspondiente. Este intermedio se hace reaccionar luego con cloruro de 2-(trifluorometil)benzoilo en presencia de una base, como trietilamina, para producir el compuesto de oxadiazol deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Cloropiridin-4-il)-3-(2-(trifluorometil)fenil)-1,2,4-oxadiazol puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes derivados dependiendo de los reactivos utilizados.
Sustitución: Los grupos cloropiridinilo y trifluorometilfenilo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden emplear en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
5-(2-Cloropiridin-4-il)-3-(2-(trifluorometil)fenil)-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: La estabilidad y reactividad del compuesto lo hacen útil en la ciencia de materiales y el desarrollo de nuevos materiales.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Cloropiridin-4-il)-3-(2-(trifluorometil)fenil)-1,2,4-oxadiazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(2-Cloropiridin-4-il)-3-(2-(trifluorometil)fenil)-1,2,4-triazol
- 5-(2-Cloropiridin-4-il)-3-(2-(trifluorometil)fenil)-1,2,4-tiadiazol
Singularidad
En comparación con compuestos similares, 5-(2-Cloropiridin-4-il)-3-(2-(trifluorometil)fenil)-1,2,4-oxadiazol ofrece propiedades únicas como una mayor estabilidad y patrones de reactividad específicos. Estas características lo hacen particularmente valioso en aplicaciones donde la estabilidad y la reactividad precisa son cruciales.
Propiedades
Fórmula molecular |
C14H7ClF3N3O |
|---|---|
Peso molecular |
325.67 g/mol |
Nombre IUPAC |
5-(2-chloropyridin-4-yl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-7-8(5-6-19-11)13-20-12(21-22-13)9-3-1-2-4-10(9)14(16,17)18/h1-7H |
Clave InChI |
HBNYVNZJADFQSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)


![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)

![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)




![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)

